Product packaging for Chloroallyl methenamine(Cat. No.:CAS No. 56060-15-2)

Chloroallyl methenamine

Cat. No.: B12751332
CAS No.: 56060-15-2
M. Wt: 215.70 g/mol
InChI Key: LDLCEGCJYSDJLX-UPHRSURJSA-N
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Description

Historical Trajectory of N-Haloallyl Hexamethylenetetraminium Derivatives Research

The development of N-haloallyl hexamethylenetetraminium derivatives, including chloroallyl methenamine (B1676377), is closely associated with the research and commercialization efforts of the Dow Chemical Company, which marketed these compounds under trade names such as Dowicil 75, Dowicil 100, and Dowicil 200. wikipedia.org The primary application for these compounds has been as preservatives in a wide array of products, from cosmetics and personal care items to industrial formulations like latex paints, adhesives, and metal-working fluids. wikipedia.orgepa.gov

The isolated cis-isomer, known as Dowicil 200, found particular use in cosmetic applications. europa.eu Over time, the use of chloroallyl methenamine and other formaldehyde-releasing preservatives came under scientific and regulatory scrutiny. This led to regulations such as those in the European Union, which restricted its concentration in cosmetic products. wikipedia.orgnih.gov Research has also focused on the compound's potential to cause contact dermatitis in sensitive individuals. wikipedia.org

Nomenclature and Systematic Designations of 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) Chloride

The compound is identified by a variety of names and designations, which can vary depending on the context of its use and whether it is the isolated isomer or a mixture. The systematic IUPAC name for the cation is 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane. globalbankingandfinance.com When referring to the chloride salt, the IUPAC name is 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride. wikipedia.orgontosight.ai

The cis-isomer is specifically named cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride. safecosmetics.org In the International Nomenclature of Cosmetic Ingredients (INCI) system, it is referred to as Quaternium-15. wikipedia.org

Below is a table summarizing the various identifiers for this compound.

Identifier TypeValue
Systematic Name hexamethylenetetramine chloroallyl chloride wikipedia.org
IUPAC Name (cation) 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane globalbankingandfinance.com
IUPAC Name (salt) 1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride wikipedia.org
INCI Name Quaternium-15 wikipedia.org
CAS Number (mixture) 4080-31-3 wikipedia.org
CAS Number (cis-isomer) 51229-78-8 safecosmetics.org
Trade Names Dowicil 75, Dowicil 100, Dowicil 200, Dowco 184, Dowicide Q wikipedia.org

Structural Framework of the this compound Quaternary Ammonium (B1175870) System

The core of the this compound molecule is a cage-like structure derived from hexamethylenetetramine, which is systematically named 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane. This adamantane-like cage consists of four nitrogen atoms and six methylene (B1212753) bridges.

In the formation of this compound, one of the nitrogen atoms becomes quaternized by the attachment of a 3-chloroallyl group (-CH2-CH=CHCl). This quaternization confers a permanent positive charge on the nitrogen atom, making the entire molecule a cationic species. The positive charge is balanced by a chloride anion (Cl-), forming the quaternary ammonium salt. safecosmetics.org

The presence of the chloroallyl group introduces geometric isomerism, resulting in cis and trans forms of the compound. The cis-isomer is the predominant form in some commercial preparations. europa.eu The unique three-dimensional structure of the adamantane (B196018) cage, combined with the reactive chloroallyl group and the cationic nature of the quaternary ammonium center, are key to its chemical properties and function.

Below is a table detailing some of the key chemical data for the cis-isomer of this compound chloride.

PropertyValue
Molecular Formula C9H16Cl2N4 safecosmetics.org
Molecular Weight 251.16 g/mol safecosmetics.org
InChI InChI=1S/C9H16ClN4.ClH/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14;/h1-2H,3-9H2;1H/q+1;/p-1/b2-1-;
SMILES [Cl-].Cl\C=C/C[N+]12CN3CN(CN(C3)C1)C2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16ClN4+ B12751332 Chloroallyl methenamine CAS No. 56060-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56060-15-2

Molecular Formula

C9H16ClN4+

Molecular Weight

215.70 g/mol

IUPAC Name

1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1-

InChI Key

LDLCEGCJYSDJLX-UPHRSURJSA-N

Isomeric SMILES

C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CC=CCl

Origin of Product

United States

Molecular Structure and Stereochemical Investigations of Chloroallyl Methenamine

Elucidation of the Adamantane (B196018) Cage Architecture

The core of the chloroallyl methenamine (B1676377) cation is a cage-like structure derived from adamantane. Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon known for its high symmetry and rigidity. The structure of chloroallyl methenamine is based on a derivative of adamantane where four carbon atoms are replaced by nitrogen atoms, forming a 3,5,7-triaza-1-azoniaadamantane core. This nomenclature indicates a tricyclo[3.3.1.1³⁷]decane skeleton.

Stereoisomerism: cis- and trans-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane Chloride

The presence of a carbon-carbon double bond in the 3-chloroallyl substituent is the source of stereoisomerism in this compound, leading to the existence of two geometric isomers: cis and trans. lgcstandards.com These isomers, also referred to as (Z)- and (E)-isomers respectively, are diastereomers with distinct spatial arrangements of atoms and, consequently, different chemical and physical properties.

The commercial product, often referred to as Quaternium-15, is typically a mixture of both the cis- and trans-isomers. chemicalbook.com However, specific preparations may contain predominantly one isomer, such as the cis-form. mdpi.comcymitquimica.com The specific isomerism is crucial as it can influence the biological and toxicological profile of the compound.

Geometric Configurations and Conformational Analysis of Isomers

The geometric isomerism in this compound arises from the restricted rotation around the C=C double bond in the chloroallyl group.

cis-isomer ((Z)-isomer): In this configuration, the chlorine atom and the methylene (B1212753) group attached to the adamantane nitrogen are on the same side of the double bond. The IUPAC name for this specific isomer is 1-[(2Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³⁷]decane chloride. nih.gov

trans-isomer ((E)-isomer): In this configuration, the chlorine atom and the methylene group attached to the adamantane nitrogen are on opposite sides of the double bond.

Table 1: Geometric Isomers of this compound

Isomer Name Systematic Name (Stereochemistry) Spatial Arrangement
cis-Chloroallyl methenamine 1-[(2Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³⁷]decane Chlorine atom and adamantane moiety are on the same side of the C=C bond.
trans-Chloroallyl methenamine 1-[(2E)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³⁷]decane Chlorine atom and adamantane moiety are on opposite sides of the C=C bond.

Spectroscopic Differentiation of this compound Isomers

¹H NMR Spectroscopy: The most significant differences between the ¹H NMR spectra of the cis- and trans-isomers would be observed in the signals for the vinyl protons of the chloroallyl group (-CH=CHCl). The coupling constant (J-value) between these two protons is highly dependent on their geometric arrangement.

For the cis-isomer , the two vinyl protons are on the same side of the double bond, which typically results in a smaller coupling constant, generally in the range of 6-12 Hz.

For the trans-isomer , the vinyl protons are on opposite sides, leading to a larger coupling constant, typically in the range of 12-18 Hz.

The chemical shifts of the protons in the adamantane cage are expected to show minor differences between the two isomers due to the different spatial orientation of the chloroallyl group and its associated anisotropic effects.

Infrared (IR) Spectroscopy: The differentiation of cis- and trans-isomers using IR spectroscopy is also feasible. The out-of-plane C-H bending vibration of the double bond is particularly sensitive to the substitution pattern.

The trans-isomer typically shows a strong absorption band in the region of 960-980 cm⁻¹.

The cis-isomer exhibits an out-of-plane bending vibration that is generally weaker and occurs in the region of 675-730 cm⁻¹.

Table 2: Expected Spectroscopic Data for Differentiation of this compound Isomers

Spectroscopic Technique Parameter Expected Value for cis-Isomer Expected Value for trans-Isomer
¹H NMR Spectroscopy Vinyl H-H Coupling Constant (J) ~ 6-12 Hz ~ 12-18 Hz
Infrared (IR) Spectroscopy C-H Out-of-Plane Bending ~ 675-730 cm⁻¹ (weaker) ~ 960-980 cm⁻¹ (stronger)

Theoretical Calculations of this compound Molecular Geometry

Theoretical and computational chemistry methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for investigating the molecular geometry of complex molecules like this compound. rongyaobio.com These methods can be used to calculate the optimized geometries of the cis- and trans-isomers, providing detailed information on bond lengths, bond angles, and dihedral angles.

For adamantane derivatives, DFT calculations have been successfully employed to determine stable conformations and electronic structures. rongyaobio.com A typical computational study of this compound would involve:

Building the initial 3D structures of both the cis- and trans-isomers.

Performing a geometry optimization calculation using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set) to find the lowest energy conformation for each isomer.

Calculating the vibrational frequencies to confirm that the optimized structures correspond to true energy minima.

These calculations would yield precise data on the molecular dimensions. For instance, the C=C double bond length is expected to be around 1.34 Å, while the C-Cl bond length would be approximately 1.73 Å. The bond angles within the rigid adamantane cage would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the presence of nitrogen atoms and the bulky substituent. The relative energies of the two isomers could also be calculated to predict their thermodynamic stability.

Table 3: Representative Theoretical Calculation Data for Molecular Geometry

Parameter Description Expected Calculated Value
Bond Lengths
C=C Length of the double bond in the allyl group ~ 1.34 Å
C-Cl Length of the carbon-chlorine bond ~ 1.73 Å
C-N (cage) Average length of carbon-nitrogen bonds within the adamantane cage ~ 1.47 Å
C-H (cage) Average length of carbon-hydrogen bonds in the adamantane cage ~ 1.10 Å
Bond Angles
C-N-C (cage) Angle between carbon and nitrogen atoms within the cage ~ 108-110°
N-C-N (cage) Angle between nitrogen and carbon atoms within the cage ~ 108-110°
C=C-Cl Angle of the chloroallyl group ~ 120°

Synthetic Pathways and Advanced Organic Reactions of Chloroallyl Methenamine

Mechanistic Studies of Hexamethylenetetramine Alkylation with 1,3-Dichloropropene (B49464)

The synthesis of Chloroallyl Methenamine (B1676377), systematically known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride, is achieved through the direct alkylation of hexamethylenetetramine with 1,3-dichloropropene. wikipedia.orgatamanchemicals.com This transformation is a classic example of a quaternization reaction, where a tertiary amine is converted into a quaternary ammonium (B1175870) salt.

The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction. Hexamethylenetetramine, a highly symmetrical cage-like molecule with four equivalent tertiary nitrogen atoms, serves as the nucleophile. One of the lone pairs of electrons on a nitrogen atom attacks the primary carbon atom of the 1,3-dichloropropene molecule that is bonded to a chlorine atom. This nucleophilic attack occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of a chloride ion, which then becomes the counter-ion for the newly formed quaternary ammonium cation.

Nucleophile: Hexamethylenetetramine (C₆H₁₂N₄)

Electrophile: 1,3-Dichloropropene (C₃H₄Cl₂)

Product: 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane cation with a chloride counter-ion (C₉H₁₆Cl₂N₄)

This synthetic route is efficient for producing the azoniaadamantane structure characteristic of Chloroallyl Methenamine.

Regioselectivity and Stereoselectivity in this compound Synthesis

The concepts of regioselectivity and stereoselectivity are central to understanding the nuances of the synthesis of this compound.

Regioselectivity: In the context of this specific reaction, regioselectivity is straightforward. Hexamethylenetetramine is a molecule of high symmetry (Td point group), possessing four structurally and electronically identical nitrogen atoms. Consequently, the initial alkylation by 1,3-dichloropropene can occur at any of the four nitrogen atoms without preference, leading to a single initial quaternized product.

Stereoselectivity: The stereochemical outcome of the synthesis is dictated by the stereochemistry of the 1,3-dichloropropene reactant. 1,3-Dichloropropene exists as two geometric isomers: cis (Z) and trans (E). wikipedia.orgnih.gov The synthesis is known to produce a mixture of the corresponding cis and trans isomers of the final product, indicating that the geometry of the double bond is preserved throughout the SN2 reaction. wikipedia.orgatamanchemicals.com

Commercial grades of the product reflect this stereoisomerism. The isolated cis-isomer is used in certain applications, while mixtures of cis- and trans-isomers are utilized more broadly. atamanchemicals.com

Isomer CompositionCommon Trade Name(s)CAS Number
cis-IsomerDowicil 20051229-78-8 wikipedia.orglookchem.com
Mixture of cis- and trans-isomersDowicil 75, Dowicil 1004080-31-3 wikipedia.orgatamanchemicals.com

Derivatization Strategies and Functional Group Transformations of the Chloroallyl Moiety

The chloroallyl moiety of the this compound cation presents two primary sites for further chemical modification: the carbon-carbon double bond and the carbon-chlorine single bond. These sites allow for a range of derivatization strategies to alter the molecule's properties.

Reactions at the C-Cl Bond: The chlorine atom is a leaving group, enabling nucleophilic substitution reactions. This could potentially allow for the introduction of various functional groups, such as azides, cyanides, or thiols, to synthesize novel derivatives. Furthermore, quaternary ammonium salts that contain a chlorine atom at the γ-position relative to the nitrogen can undergo dehydrochlorination reactions, typically under basic conditions. irispublishers.comirispublishers.com This elimination reaction could lead to the formation of derivatives containing an allene (B1206475) or a propargyl group.

Reactions at the C=C Double Bond: The alkene functional group is susceptible to a wide array of classic organic reactions. These include:

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding a 3-chloropropyl derivative.

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond would produce di-halogenated derivatives.

Epoxidation: Reaction with peroxy acids would form an epoxide ring.

Hydroxylation: Treatment with reagents like osmium tetroxide or potassium permanganate (B83412) could introduce diol functionalities.

These potential transformations highlight the versatility of the chloroallyl group as a handle for creating a library of related azoniaadamantane salts with tailored chemical and physical properties.

Quaternization Reactions and Formation of Related Azoniaadamantane Salts

The core chemical transformation in the synthesis of this compound is the quaternization of the hexamethylenetetramine scaffold. This reaction is fundamental to the formation of the resulting 1-azoniaadamantane salt.

Hexamethylenetetramine is a neutral molecule with a cage-like adamantane (B196018) structure, where four of the ten carbon vertices are replaced by nitrogen atoms. During the reaction with 1,3-dichloropropene, one of these tertiary nitrogen atoms is alkylated. This process converts the neutral nitrogen center into a positively charged, quaternary ammonium center. wikipedia.orgatamanchemicals.com

The resulting cation, 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane, retains the rigid adamantane-like framework but now incorporates a formal positive charge on one of the nitrogen atoms, which is balanced by the chloride anion. pharmaffiliates.com This structural motif is the defining characteristic of this class of compounds. The term "azoniaadamantane" specifically refers to this charged, nitrogen-containing cage structure. The synthesis therefore directly yields the target azoniaadamantane salt in a single, efficient step.

Summary of the Quaternization Reaction
ComponentChemical NameRole in ReactionResulting Structure
Reactant 1HexamethylenetetramineNucleophileAdamantane Cage
Reactant 21,3-DichloropropeneAlkylating Agent (Electrophile)Chloroallyl Moiety
Product1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chlorideQuaternary Ammonium SaltAzoniaadamantane Salt

Table of Mentioned Compounds

Common Name / Systematic Name
This compound
1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride
Hexamethylenetetramine
1,3-Dichloropropene
(Z)-1,3-Dichloropropene
(E)-1,3-Dichloropropene
Quaternium-15

Mechanistic Chemistry of Chloroallyl Methenamine S Reactive Properties

Formaldehyde-Releasing Chemistry and Decomposition Pathways

A primary mode of antimicrobial action for chloroallyl methenamine (B1676377) is its ability to slowly release formaldehyde (B43269), a potent biocide. wikipedia.orgnih.gov This controlled release is a result of the decomposition of the molecule under specific environmental conditions. The core structure, a quaternary ammonium (B1175870) salt of hexamethylenetetramine, is susceptible to hydrolysis, which leads to the liberation of formaldehyde. wikipedia.orgnih.gov

The decomposition can be influenced by factors such as heat, with breakdown occurring at temperatures above 60°C, leading to the formation of pyrimidines and formamides. cir-safety.orgnih.gov While some research indicates that hydrolysis at room temperature can result in the release of formaldehyde, other sources suggest a lack of definitive chemical evidence for this specific pathway. nih.gov

Kinetics and Thermodynamics of Formaldehyde Generation from Chloroallyl Methenamine

Detailed kinetic and thermodynamic data specifically for the decomposition of this compound are not extensively documented in publicly available literature. However, the kinetics of formaldehyde release from the related compound, methenamine, have been studied and provide valuable insights. The hydrolysis of methenamine to formaldehyde is pH-dependent. rug.nl It is understood that at lower pH values, this compound is expected to release significant amounts of formaldehyde through acid hydrolysis via a reaction analogous to the Delepine reaction. wikipedia.org

Influence of Environmental Parameters on Formaldehyde Release Chemistry

The release of formaldehyde from this compound is significantly influenced by environmental parameters, including pH, temperature, and the chemical matrix of the formulation. nih.gov The compound is reported to be stable over a broad pH range of 4.0 to 10.5. nih.govcir-safety.org However, acidic conditions can accelerate the hydrolysis and subsequent formaldehyde release. wikipedia.org

Temperature is another critical factor, with decomposition and formaldehyde release increasing at higher temperatures. cir-safety.org The chemical composition of the surrounding medium also plays a role; for instance, the presence of water is necessary for the hydrolysis reaction to occur. rug.nl The table below summarizes the influence of these parameters on formaldehyde release.

Environmental ParameterInfluence on Formaldehyde ReleaseNotes
pHRelease is accelerated in acidic conditions (lower pH).The compound is generally stable between pH 4.0 and 10.5. nih.govcir-safety.org
TemperatureHigher temperatures increase the rate of decomposition and formaldehyde release.Decomposition is noted to occur above 60°C. cir-safety.org
Matrix CompositionAqueous environments are necessary for hydrolysis.The specific formulation can affect the rate of release. nih.gov

Chemical Interactions with Macromolecules and Biological Substrates (non-cellular, non-physiological)

The biocidal activity of this compound, largely mediated by the release of formaldehyde, involves chemical interactions with essential biological macromolecules.

Investigation of Crosslinking Mechanisms with Proteins and Nucleic Acids

Formaldehyde is a well-known cross-linking agent for proteins and nucleic acids. nih.gov It reacts with primary amino groups on amino acid residues, such as lysine, and the exocyclic amino groups of nucleic acid bases. biorxiv.org The reaction proceeds through the formation of a Schiff base, which can then react with another nucleophilic group to form a stable methylene (B1212753) bridge. This cross-linking can inactivate enzymes and disrupt the structure and function of DNA and RNA. nih.govnih.gov While direct studies on the cross-linking mechanisms of this compound itself are limited, the known reactivity of its primary decomposition product, formaldehyde, provides a clear pathway for its interaction with these macromolecules.

Intrinsic Antimicrobial Mechanisms Independent of Formaldehyde Release

In addition to its formaldehyde-releasing properties, this compound is a quaternary ammonium compound (QAC), a class of substances known for their inherent antimicrobial activity. frontiersin.orgnih.gov This intrinsic mechanism is independent of formaldehyde release and contributes to the compound's broad-spectrum efficacy.

The primary mechanism of action for QACs involves the disruption of microbial cell membranes. nih.govvkm.no The positively charged quaternary nitrogen atom in the this compound molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. nih.gov This electrostatic interaction leads to the disorientation of the membrane components, increasing its permeability and causing the leakage of essential intracellular contents, ultimately leading to cell death. nih.govvkm.no The amphiphilic nature of QACs, with a hydrophilic cationic head and a lipophilic tail, facilitates their insertion into and disruption of the cell membrane. frontiersin.org This mechanism is effective against a wide range of bacteria, fungi, and viruses. frontiersin.org

Oxidative and Reductive Reactivity of this compound

General chemical principles suggest that as a quaternary ammonium compound and a chloroallyl derivative, this compound possesses functionalities that could be susceptible to oxidation and reduction under specific conditions. The methenamine (hexamethylenetetramine) core, being a cage-like tertiary amine structure, could potentially undergo oxidation at the nitrogen atoms, although this is generally a stable moiety. The chloroallyl group presents a more likely site for both oxidative and reductive transformations.

It is known that 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride is basic and may react with strong reducing agents to produce flammable gases. patsnap.com Vigorous combinations with strong oxidizing agents are also possible. patsnap.com However, the specific products and the pathways of these reactions have not been detailed in the available literature.

One of the key reactive properties of this compound, often discussed under its synonym Quaternium-15, is its ability to release formaldehyde. researchgate.nettaylorandfrancis.com This decomposition process, which can be influenced by factors such as pH, is a hydrolytic cleavage rather than a direct oxidative or reductive reaction of the parent molecule. researchgate.net At low pH, acid hydrolysis can lead to the release of significant amounts of formaldehyde through a mechanism related to the Delepine reaction. researchgate.net

A comprehensive understanding of the oxidative and reductive reactivity of this compound would necessitate dedicated electrochemical studies, such as cyclic voltammetry, to determine its redox potentials and the stability of its oxidized and reduced forms. Furthermore, detailed product analysis from reactions with various oxidizing and reducing agents would be required to propose and validate specific reaction mechanisms. Such studies would provide valuable insights into the intrinsic chemical behavior of the molecule beyond its well-documented role as a preservative and allergen.

Due to the absence of specific research data on the oxidative and reductive reactions of this compound, a detailed discussion complete with data tables on reaction kinetics, product yields, or electrochemical potentials cannot be provided at this time.

Advanced Analytical Characterization of Chloroallyl Methenamine

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Analysis (e.g., LC-ESI-QTOF, MS2)

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of Chloroallyl Methenamine (B1676377), providing precise mass measurements that confirm its elemental composition. unibo.it Techniques such as liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) are employed for this purpose. google.commdpi.com

The analysis of Chloroallyl Methenamine reveals a monoisotopic mass of 215.1063492 Da for the cationic component, corresponding to the molecular formula C₉H₁₆ClN₄⁺. sciencephotogallery.com ESI is a suitable soft ionization technique for this pre-charged quaternary ammonium (B1175870) compound, transferring the intact cation into the gas phase for analysis. google.com

Tandem mass spectrometry (MS2) experiments, utilizing collision-induced dissociation (CID), are performed to probe the compound's structure through controlled fragmentation. In a typical analysis, the parent ion of this compound is isolated and subjected to fragmentation with a collision energy of around 20 eV. sciencephotogallery.com The resulting fragmentation pattern is characteristic of the molecule's structure. One of the most significant and high-intensity fragment ions observed in the MS2 spectrum is at a mass-to-charge ratio (m/z) of 125.0955. sciencephotogallery.com This major fragment corresponds to a specific cleavage of the parent molecule, providing critical information for structural confirmation.

Table 1: High-Resolution Mass Spectrometry Data for this compound Cation

Parameter Value Source
Molecular Formula C₉H₁₆ClN₄⁺ sciencephotogallery.com
Monoisotopic Mass 215.1063492 Da sciencephotogallery.com
Technique LC-ESI-QTOF sciencephotogallery.com
Ionization Mode ESI Positive sciencephotogallery.com
Fragmentation Mode Collision-Induced Dissociation (CID) sciencephotogallery.com
Collision Energy 20 eV sciencephotogallery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Regulatory bodies have confirmed the use of both proton (¹H) and carbon-13 (¹³C) NMR for the identity confirmation of this compound, underscoring its importance for quality control and purity assessment. europa.eu

While specific experimental spectra are proprietary, the known structure of this compound allows for the prediction of its characteristic NMR spectral features.

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals corresponding to the protons of the chloroallyl group and the methenamine (1,3,5,7-tetraazaadamantane) cage. The vinyl protons (–CH=CH–) of the allyl group would appear in the downfield region (typically 5-6.5 ppm), with their chemical shifts and coupling patterns providing information about the cis or trans geometry of the double bond. The methylene (B1212753) protons attached to the quaternary nitrogen (–N⁺–CH₂–) would be shifted downfield compared to the other cage protons due to the inductive effect of the positive charge. The remaining methylene protons of the adamantane-like cage would produce complex, overlapping signals in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include those for the two sp²-hybridized carbons of the chloroallyl group, with the carbon atom bonded to chlorine showing a characteristic chemical shift. The sp³-hybridized carbons of the methenamine cage would resonate in the aliphatic region. The carbon atoms adjacent to the nitrogen atoms would appear at different chemical shifts, influenced by their position relative to the quaternary nitrogen center. The use of ¹³C NMR has also been cited in methods to quantify formaldehyde (B43269) release from products containing this compound. cir-safety.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

Nucleus Structural Moiety Predicted Chemical Shift (δ) Range (ppm)
¹H Vinyl Protons (–CH =CH –) 5.0 – 6.5
Allylic Methylene (–N⁺–CH ₂–) 3.5 – 4.5
Methenamine Cage (–N–CH ₂–N–) 2.5 – 4.0
¹³C Vinyl Carbons (–C H=C H–Cl) 115 – 140
Allylic Methylene (–N⁺–C H₂–) 55 – 70

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound, thereby confirming its molecular structure. googleapis.comscilit.com The identity of commercial batches of the compound has been verified using IR and Fourier-transform infrared (FTIR) spectroscopy. europa.eu These two techniques are complementary, as molecular vibrations that are strong in IR may be weak in Raman, and vice versa. googleapis.com

The spectra for this compound are expected to display characteristic bands corresponding to the vibrations of its constituent parts: the chloroallyl group and the methenamine core.

C-H Vibrations : Stretching and bending vibrations for the sp² C-H bonds of the vinyl group and the numerous sp³ C-H bonds of the methylene bridges in the methenamine cage.

C=C Stretching : A characteristic stretching vibration for the carbon-carbon double bond in the chloroallyl moiety.

C-N Stretching : Multiple bands arising from the stretching of the carbon-nitrogen bonds within the heterocyclic cage structure.

C-Cl Stretching : A vibration corresponding to the carbon-chlorine bond, typically observed in the lower frequency region of the mid-IR spectrum.

Table 3: Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹)
C-H Stretch (sp²) Vinyl C-H 3100 – 3000
C-H Stretch (sp³) Methylene C-H 3000 – 2850
C=C Stretch Alkene 1680 – 1620
C-H Bend Methylene 1485 – 1445
C-N Stretch Amine/Ammonium 1250 – 1020

X-ray Crystallography for Solid-State Structure Determination

Despite its power for structural elucidation, a search of the published scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Were such data available, it would be presented in a table detailing key crystallographic parameters.

Table 4: Illustrative Crystallographic Data (Hypothetical)

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic).
Space Group The symmetry of the unit cell (e.g., P2₁/c).
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°).
Z The number of molecules per unit cell.
Calculated Density The density calculated from the crystallographic data.

This information would be invaluable for confirming the stereochemistry of the chloroallyl group and understanding the intermolecular interactions that govern the solid-state properties of the compound.

Theoretical and Computational Chemistry Approaches to Chloroallyl Methenamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For chloroallyl methenamine (B1676377), these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's susceptibility to chemical reactions. Methods like Density Functional Theory (DFT) are commonly employed to compute various molecular descriptors that govern the electronic structure and reactivity.

Key electronic properties that can be determined for chloroallyl methenamine include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For quaternary ammonium (B1175870) compounds, these frontier orbitals are critical in understanding their interactions with biological macromolecules.

Furthermore, quantum chemical calculations can provide insights into the charge distribution within the this compound molecule. The positive charge is not localized solely on the quaternary nitrogen atom but is distributed across the adamantane (B196018) cage. This charge distribution influences how the molecule interacts with its environment, including solvent molecules and biological targets. Reactivity indices such as electrophilicity and nucleophilicity, derived from quantum chemical calculations, can quantify the molecule's ability to accept or donate electrons, providing a theoretical basis for its mode of action as a preservative.

Table 1: Calculated Electronic Properties of a Model Quaternary Ammonium Cation *

PropertyValueSignificance for this compound
HOMO Energy-8.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.7 eVIndicates the chemical reactivity and stability of the molecule.
Dipole Moment12.5 DInfluences solubility and intermolecular interactions.

Note: These are representative values for a similar quaternary ammonium cation and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide a detailed picture of its interactions with water molecules, counter-ions (chloride), and other components in a formulation or biological system.

In an aqueous solution, MD simulations can reveal the hydration shell structure around the this compound cation. Water molecules are expected to orient themselves around the charged head group and the hydrophobic adamantane cage. The simulations can quantify the number of water molecules in the first and second solvation shells and their residence times, providing insights into the solute-solvent interactions that govern its solubility and stability.

Moreover, MD simulations can be used to study the aggregation behavior of this compound at higher concentrations and its interaction with interfaces, such as cell membranes. By modeling the interactions between the quaternary ammonium cation and the lipid bilayer of a model membrane, researchers can investigate the initial steps of its antimicrobial action, including its adsorption onto the membrane surface and potential disruption of the membrane structure. These simulations can provide valuable information at an atomic level, complementing experimental studies on its preservative efficacy.

Structure-Activity Relationship Modeling Based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and related quaternary ammonium compounds (QACs), QSAR models can be developed to predict their antimicrobial efficacy or potential toxicity based on a set of calculated molecular descriptors.

The development of a QSAR model for the antimicrobial activity of QACs would involve compiling a dataset of these compounds with their experimentally determined biological activities (e.g., minimum inhibitory concentration). A wide range of computational descriptors would then be calculated for each compound. These descriptors can be categorized as:

Topological descriptors: Related to the two-dimensional representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the three-dimensional structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Derived from quantum chemical calculations, including HOMO-LUMO energies, dipole moment, and partial atomic charges.

Hydrophobicity descriptors: Such as the logarithm of the octanol-water partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. For QACs, studies have shown that descriptors related to the length of the alkyl chains, molecular size, and charge distribution are often critical in determining their antimicrobial potency. A robust QSAR model could be a valuable tool for designing new, more effective, and safer preservative agents.

Table 2: Key Computational Descriptors in QSAR Models for Quaternary Ammonium Compounds

DescriptorTypeInfluence on Antimicrobial Activity
Alkyl Chain LengthGeometricalOften positively correlated up to a certain length, then decreases.
Molecular VolumeGeometricalCan be related to the ability to disrupt cell membranes.
Partial Charge on NitrogenQuantum-ChemicalInfluences electrostatic interactions with microbial cell surfaces.
LogPHydrophobicityAffects the partitioning of the molecule into microbial membranes.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization and identification. These predictions can be compared with experimental spectra to confirm the molecular structure and to understand the relationship between its structure and spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using quantum chemical methods. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to assign the peaks to specific atoms in the molecule, which is particularly useful for complex structures like the adamantane cage.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR and Raman spectra. These spectra are characterized by specific peaks corresponding to the vibrational modes of its functional groups, such as the C-N bonds of the adamantane cage and the C=C and C-Cl bonds of the chloroallyl group. Comparing the calculated and experimental spectra can help in the structural elucidation and conformational analysis of the molecule.

UV-Vis Spectroscopy: While the adamantane cage itself does not have strong absorption in the UV-Vis region, the chloroallyl group may exhibit some absorption. Computational methods can predict the electronic transitions and the corresponding absorption wavelengths, providing insights into the electronic structure of the molecule.

The PubChem database contains experimental mass spectrometry data for this compound, showing a precursor m/z of 216.1136 for the [M+H]⁺ adduct in LC-ESI-QTOF mass spectrometry. researchgate.net Computational fragmentation analysis could further aid in interpreting the observed mass spectra.

Environmental Chemistry and Ecotoxicological Research on Chloroallyl Methenamine Non Human Organisms

Biodegradation Pathways and Environmental Fate Modeling

The environmental persistence of a chemical is largely determined by its susceptibility to degradation processes. For Chloroallyl methenamine (B1676377), biodegradation appears to be a significant pathway in its environmental fate.

Microbial Degradation Mechanisms in Aquatic and Terrestrial Ecosystems

Biodegradation of Chloroallyl methenamine is considered an important environmental fate process. nih.gov Studies using activated sludge have shown that the compound can degrade significantly, with an initial half-life of approximately 1.5 days, reaching 95-100% degradation after a 7-day incubation period. nih.gov This suggests that microbial communities in environments like wastewater treatment plants can effectively break down the compound. The European Union Ecolabel program also reports that the substance is readily biodegradable. ewg.org

One of the key characteristics of this compound is its function as a formaldehyde-releasing agent. wikipedia.orgewg.org It is plausible that microbial degradation pathways involve the cleavage and subsequent metabolism of formaldehyde (B43269), a simple organic molecule that can be utilized by many microorganisms.

Photolytic and Hydrolytic Degradation Kinetics

Detailed experimental data on the photolytic and hydrolytic degradation kinetics of this compound are not extensively available in the reviewed literature. Hydrolysis, a chemical breakdown due to reaction with water, is a potential degradation pathway. At low pH values, this compound is expected to undergo acid hydrolysis, which would lead to a significant release of formaldehyde via the Delepine reaction. wikipedia.org However, specific kinetic data, such as hydrolysis half-lives under various environmental pH conditions, are not specified. Similarly, information regarding its degradation upon exposure to sunlight (photolysis) is not detailed in the available research.

Adsorption and Desorption Dynamics in Soil and Sediment Matrices

The mobility and bioavailability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles.

As a quaternary ammonium (B1175870) salt, this compound exists predominantly in a cationic (positively charged) form in the environment. This characteristic is crucial to its behavior in soil and sediment. Cations generally exhibit strong adsorption to soil components, particularly those containing organic carbon and clay, which have negatively charged surfaces.

Environmental fate predictions from the United States Environmental Protection Agency (EPA) provide a predicted Soil Adsorption Coefficient (Koc) value, which indicates the tendency of a chemical to bind to organic carbon in soil.

Environmental Fate ParameterPredicted ValueUnit
Soil Adsorption Coeff. (Koc)141L/kg
Biodegradation Half-Life41.7days
Bioconcentration Factor14.5L/kg

This table presents predicted environmental fate parameters for this compound. Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov

A Koc value of 141 L/kg suggests moderate adsorption to soil and sediment, implying that while it will be somewhat mobile, a significant portion is likely to be retained in solid matrices, reducing its immediate availability in the water column. epa.gov The predicted low bioconcentration factor (BCF) of 14.5 L/kg suggests that the potential for this compound to accumulate in the tissues of aquatic organisms is low. nih.govepa.gov

Ecotoxicological Impact on Aquatic Invertebrate Model Organisms (e.g., Mytilus galloprovincialis)

The Mediterranean mussel, Mytilus galloprovincialis, is widely used as a model organism in ecotoxicological studies due to its filter-feeding nature, which exposes it directly to waterborne contaminants. nih.govresearchgate.net Research on this species has provided significant insights into the sublethal effects of this compound.

Physiological and Morphological Alterations in Non-Target Species

Exposure of Mytilus galloprovincialis to this compound has been shown to induce significant physiological and morphological damage, particularly at higher concentrations. nih.govresearchgate.net

One key physiological function affected is cellular volume regulation. In studies, digestive gland cells from mussels exposed to concentrations of 1.0 mg/L and 2.0 mg/L were unable to perform regulatory volume decrease (RVD) when subjected to osmotic stress (a hypotonic solution). nih.govmdpi.com This indicates an impairment of a vital cellular homeostatic mechanism. However, at a lower concentration of 0.1 mg/L, this function was not affected. mdpi.com

Histological examination of the gills, a primary site of interaction with the environment, revealed notable damage following an 18-day exposure period. researchgate.netnih.gov

ConcentrationObserved Morphological Alterations in M. galloprovincialis Gills
1.0 mg/LMelanin deposits, lack of cilia, gill filaments filled with haemocytes.
2.0 mg/LHaemocytes inside the epithelium, lack of cilia, increased volume of goblet cells with granules in the cytoplasm.

This table summarizes the histological damage observed in the gills of Mytilus galloprovincialis after 18 days of exposure to this compound. researchgate.net

These alterations, such as increased mucus production, inflammation, and loss of cilia, can impair essential functions like respiration and feeding. nih.govdntb.gov.ua

Biomarker Responses in Environmental Monitoring Studies

Biomarkers are cellular or biochemical changes that can indicate exposure to or the effect of a toxic substance. Studies on Mytilus galloprovincialis have identified several biomarker responses following exposure to this compound, primarily related to oxidative stress. nih.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify them. This compound exposure has been shown to modulate the expression of genes involved in this defense system in both the digestive gland and gills of the mussels. nih.gov

BiomarkerTissueResponse to this compound Exposure
Cell ViabilityDigestive GlandSignificant decrease.
Superoxide dismutase (SOD) gene expressionDigestive Gland & GillsModulated expression.
Catalase (Cat) gene expressionDigestive Gland & GillsModulated expression.
Heat shock protein 70 (Hsp70) gene expressionDigestive Gland & GillsModulated expression.
Cytochrome P450 family 4 (CYP4Y1) gene expressionDigestive Gland & GillsModulated expression.

This table details the key biomarker responses observed in Mytilus galloprovincialis following exposure to this compound. nih.gov

The modulation of these specific genes (SOD, Cat, Hsp70, and CYP4Y1) provides conclusive evidence of the toxicity of this compound at the cellular level. nih.gov These findings highlight the compound's potential to impair vital organ functions and underscore the utility of these biomarkers in assessing the ecotoxicological effects of such contaminants in aquatic ecosystems. nih.gov

Bioaccumulation Potential in Environmental Systems

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. This process is a key consideration in assessing the potential environmental impact of a chemical. The bioaccumulation potential of this compound, also known as 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride or Quaternium-15, has been evaluated through key chemical properties and predictive models.

The tendency of a substance to bioaccumulate in organisms is often predicted by its bioconcentration factor (BCF) and its n-octanol/water partition coefficient (log P, also referred to as log Pow). The BCF is a measure of the extent of chemical partitioning at steady-state between a fish and water. A low BCF value, generally considered to be less than 100, indicates a low potential for a chemical to accumulate in aquatic organisms.

Research and data from safety information indicate that this compound has a low potential for bioconcentration. A safety data sheet for a product containing this compound, DOWICIL™ 75 Preservative, states that the bioconcentration potential is low, with a BCF value of less than 100. chempoint.com This assessment is supported by the measured n-octanol/water partition coefficient (log Pow) of 0.3, which suggests that the compound has a preference for water over fatty tissues, where bioaccumulative substances tend to concentrate. chempoint.com

The soil adsorption coefficient (Koc) provides insight into the mobility of a chemical in soil. An estimated Koc for this compound is 320, which indicates a medium potential for mobility in soil. chempoint.com This suggests that while the compound has some affinity for soil particles, it is not strongly bound and may be available in the aqueous phase, though its low log Pow limits its uptake by organisms.

The following table summarizes the key parameters related to the bioaccumulation potential of this compound.

ParameterValueInterpretationSource
Bioconcentration Factor (BCF)< 100Low bioaccumulation potential chempoint.com
n-octanol/water partition coefficient (log Pow)0.3 (measured)Low lipophilicity, low bioaccumulation potential chempoint.com
Soil Adsorption Coefficient (Koc)320 (estimated)Medium potential for mobility in soil chempoint.com

Detailed experimental studies on the bioaccumulation of this compound in a variety of non-human organisms and across different environmental compartments are not extensively available in the public domain. The current assessment of its bioaccumulation potential is therefore primarily based on its physicochemical properties and the resulting predictive values.

Non Clinical Industrial and Specialized Chemical Applications of Chloroallyl Methenamine

Application in Material Preservation Systems (e.g., paints, adhesives, glues, metal-working fluids)

Quaternium-15 is widely incorporated into various industrial products to prevent microbial contamination and extend their shelf life. atamanchemicals.com Its application is prevalent in water-based formulations such as latex and emulsion paints, glues, adhesives, and emulsifiable metal-cutting fluids. wikipedia.orgatamanchemicals.com

Chloroallyl methenamine (B1676377) functions as a broad-spectrum antimicrobial agent, effective against a wide range of bacteria and fungi. atamanchemicals.com Its biocidal activity is attributed to its ability to act as a formaldehyde-releasing agent. wikipedia.orgatamanchemicals.com This slow release of formaldehyde (B43269), a potent preservative, ensures a sustained antimicrobial effect within the formulation. wikipedia.orgatamanchemicals.com This mechanism makes it a valuable preservative in numerous industrial substances, including latex paints, metal-working fluids, and adhesives. atamanchemicals.com

The effectiveness of Chloroallyl methenamine as a biocide is summarized in the table below:

PropertyDescription
Chemical Name 1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane (B8443165) chloride
Common Name Quaternium-15
Mechanism of Action Formaldehyde-releasing agent
Antimicrobial Spectrum Broad-spectrum (Bacteria and Fungi)
Primary Applications Preservation of paints, adhesives, glues, metal-working fluids

While widely used, detailed and specific long-term stability and performance data of this compound in diverse material matrices like paints, adhesives, and metal-working fluids are not extensively available in the public domain. Its effectiveness is generally acknowledged in the industry, but quantitative studies on its degradation profile and sustained efficacy over extended periods in specific formulations are limited. The stability of any preservative, including this compound, can be influenced by the chemical and physical properties of the formulation it is incorporated into, such as pH and the presence of other chemical compounds.

Role as a Surfactant in Industrial Processes

As a quaternary ammonium (B1175870) salt, this compound possesses surfactant properties. wikipedia.orgatamanchemicals.comdrugbank.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, or between a liquid and a solid. In industrial formulations, this property is crucial for achieving proper mixing and stability of components. atamanchemicals.com As a cationic surfactant, the positively charged head group of the this compound molecule is attracted to negatively charged surfaces, a characteristic that can be beneficial in various industrial processes. However, specific details on its performance as a surfactant in large-scale industrial processes are not well-documented in scientific literature.

Advanced Chemical Synthesis Reagent in Specialized Organic Transformations

There is no readily available scientific literature or industrial documentation to suggest that this compound is used as an advanced chemical synthesis reagent in specialized organic transformations. Its primary and well-documented industrial applications are centered on its properties as a biocide and a surfactant. The synthesis of Quaternium-15 itself involves the reaction of hexamethylenetetramine with 1,3-dichloropropene (B49464). wikipedia.orgatamanchemicals.com

Future Research Directions and Emerging Analytical Challenges for Chloroallyl Methenamine

Development of Novel Synthetic Routes for Stereoselective Production

The synthesis of chloroallyl methenamine (B1676377) derivatives with precise control over their three-dimensional arrangement (stereochemistry) is a primary area for future research. The development of stereoselective synthetic methods is crucial as the spatial orientation of atoms can dramatically influence a molecule's biological activity and material properties. hilarispublisher.commdpi.com

Current synthetic strategies often rely on standard quaternization reactions of methenamine. However, future work should focus on advanced catalytic systems that can achieve high levels of stereocontrol. For instance, transition-metal catalysis has proven to be a powerful tool for creating complex molecular architectures with defined stereochemistry. hilarispublisher.com Research into ruthenium-catalyzed cycloisomerization of 1,6-haloenynes, which produces stereodefined exocyclic vinyl halides, could provide a template for developing similar selective syntheses for chloroallyl methenamine analogues. nih.gov Such methods would enable the production of specific isomers, allowing for a more detailed investigation of their unique properties.

The exploration of novel synthetic routes is a multidisciplinary effort that draws from organic synthesis, catalysis, and computational chemistry to accelerate the creation of new chemical entities. hilarispublisher.com

Table 1: Comparison of Potential Synthetic Approaches

Method Potential Catalyst Key Advantage Foreseen Challenge
Asymmetric Quaternization Chiral Phase-Transfer Catalyst Direct formation of enantiomerically enriched product Catalyst design and optimization
Ruthenium-Catalyzed Cycloisomerization Ruthenium complexes High stereoselectivity for vinyl halide formation nih.gov Adaptation to the methenamine substrate

Exploration of Advanced Catalytic Applications

The unique structure of this compound suggests its potential utility in catalysis. The methenamine core can function as a bulky, sterically hindering ligand for metal centers, while the chloroallyl group offers a reactive site for catalyst anchoring or participation in the catalytic cycle.

Future research could explore its use in:

Phase-Transfer Catalysis: As a quaternary ammonium (B1175870) salt, it is an inherent candidate for a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases.

Organocatalysis: The tertiary amine nature of the methenamine cage could be exploited in base-catalyzed reactions.

Ligand in Transition-Metal Catalysis: The nitrogen atoms of the methenamine structure could coordinate with transition metals, creating novel catalysts for reactions such as cross-coupling and hydrogenation. The allyl group itself is a common motif in organometallic chemistry.

Investigating these applications will require synthesizing various derivatives and testing their efficacy in a range of chemical transformations.

High-Throughput Screening Methodologies for Chemical Reactivity Profiling

Understanding the reactivity of the chloroallyl group in this compound is essential for its application. The presence of the double bond adjacent to the carbon-chlorine bond enhances its reactivity in substitution reactions compared to simple alkyl chlorides. olinepoxy.comstackexchange.com High-throughput screening (HTS) or high-throughput experimentation (HTE) offers a powerful approach to rapidly profile this reactivity under a multitude of conditions. nih.gov

HTS allows for the parallel execution of hundreds or even thousands of experiments, making it ideal for optimizing reaction conditions or discovering new reactions. nih.govscienceintheclassroom.org A miniaturized automation platform can perform over 1,500 chemistry experiments in less than a day using as little as 0.02 milligrams of material per reaction. scienceintheclassroom.org This methodology could be used to screen a wide array of nucleophiles, catalysts, solvents, and bases to map the substitution and addition reactions of this compound. nih.gov The resulting data can be used to build predictive models for its chemical behavior, accelerating its integration into synthetic and materials science applications. chemrxiv.org

Table 2: HTS Parameters for Reactivity Profiling of this compound

Variable Screened Examples Desired Outcome
Nucleophiles Amines, thiols, alcohols, carboxylates Determine the scope of SN2/SN1 reactions
Catalysts Palladium complexes, copper salts Identify conditions for cross-coupling reactions
Bases Organic and inorganic bases Optimize elimination vs. substitution pathways

| Solvents | Polar aprotic, polar protic, nonpolar | Understand solvent effects on reaction kinetics |

Integration of this compound into Advanced Material Science Platforms

The bifunctional nature of this compound makes it a promising building block for advanced functional materials. cam.ac.uk The reactive chloroallyl group can be used to covalently bond the molecule to polymer backbones or surfaces, while the methenamine cage can impart specific properties such as thermal stability, hydrophilicity, or a high nitrogen content.

Future research directions include:

Polymer Modification: Grafting this compound onto existing polymers to create new materials with enhanced properties. For instance, its integration could improve the thermal stability or surface properties of materials. rsc.org

Synthesis of Novel Polymers: Using this compound as a monomer or cross-linking agent. The reaction of the allylic groups can form high-molecular-weight cationic polymers, which have applications in water clarification. olinepoxy.com

Functionalized Nanomaterials: Attaching the molecule to the surface of nanoparticles (e.g., silica, gold) to create functionalized materials for applications in catalysis, sensing, or drug delivery. The synthesis of allylic silanes via the reaction of the active chloride group is a known pathway for creating functionalized silicon-based materials. olinepoxy.com

Quantitative Environmental Monitoring and Advanced Detection Methods in Complex Matrices

As with many quaternary ammonium compounds (QACs), the potential release of this compound into the environment necessitates the development of sensitive and selective analytical methods for its detection and quantification. nih.govhnu.edu.cn QACs are known to enter the environment through wastewater, and their fate is largely determined by their strong tendency to adsorb to sludge, soil, and sediment. hnu.edu.cnresearchgate.nettudelft.nl

The primary analytical challenge lies in detecting low concentrations of the compound in complex environmental matrices such as wastewater, surface water, and soil. Future research should focus on:

Advanced Sample Preparation: Developing efficient extraction and clean-up techniques to isolate this compound from interfering substances in environmental samples.

High-Sensitivity Detection: Utilizing advanced analytical instrumentation, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the method of choice for the analysis of QACs in environmental samples. hnu.edu.cn

Fate and Transport Studies: Investigating the biodegradation, photodegradation, and sorption behavior of this compound to understand its environmental persistence and mobility. While many QACs are biodegradable, their strong sorption to solids can limit this process. nih.govhnu.edu.cn

Table 3: Potential Analytical Methods for Environmental Monitoring

Technique Sample Matrix Typical Limit of Detection (for QACs) Key Advantage
LC-MS/MS Water, Wastewater, Sludge ng/L to µg/L range High sensitivity and selectivity tudelft.nl
Gas Chromatography-Mass Spectrometry (GC-MS) Soil, Sediment µg/kg range Effective for volatile derivatives

Q & A

Q. What is the mechanism of action of methenamine derivatives like Chloroallyl methenamine in antimicrobial applications?

Methenamine derivatives act as prodrugs, hydrolyzing to release formaldehyde in acidic environments (e.g., urine pH < 5.7). Formaldehyde exerts antimicrobial effects by cross-linking proteins and nucleic acids, making resistance development unlikely . Methodologically, researchers should:

  • Monitor urinary pH using calibrated pH meters during in vivo studies to ensure optimal formaldehyde release .
  • Pair methenamine with urinary acidifiers (e.g., ascorbic acid) in clinical protocols to enhance efficacy .
  • Validate formaldehyde concentrations via spectrophotometry or HPLC, accounting for interference from urea or other metabolites .

Q. What analytical methods are recommended for quantifying methenamine and its metabolites in biological samples?

  • Ion-pair extraction with spectrophotometry : Separate methenamine from formaldehyde using bromocresol green, followed by spectrophotometric quantification at 412 nm .
  • HPLC with ion-exchange columns : Use Zorbax SCX-300 columns and mobile phases like acetonitrile-sodium perchlorate (pH 5.8) for pharmaceutical preparations .
  • Tryptophan-based assays : Precipitate methenamine with mercuric chloride, then quantify formaldehyde via colorimetric reactions .

Q. How should researchers address safety concerns when handling methenamine derivatives in laboratory settings?

  • Use PPE (gloves, masks, goggles) to avoid dermal/ocular exposure, as formaldehyde is a irritant and potential carcinogen .
  • Store methenamine separately from oxidizing agents, acids, and nitromethanes to prevent violent reactions .
  • Dispose of waste via certified biohazard services to mitigate environmental contamination .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to enhance formaldehyde release in tumor microenvironments?

Hypoxic tumor cores (pH ~6.5–6.9) may require localized acidification to activate methenamine. Methodological considerations:

  • Use pH-sensitive nanoparticles to deliver methenamine and acidifiers (e.g., proton pump inhibitors) to tumor sites .
  • Validate intratumoral pH via microelectrode probes or fluorescence imaging in preclinical models .
  • Assess synergy with radiotherapy or hyperthermia, which may enhance formaldehyde’s cytotoxic effects .

Q. How can contradictions in clinical efficacy data for UTI prevention be resolved?

Mixed results arise from heterogeneous study designs (e.g., patient populations, urinary pH control). Researchers should:

  • Conduct subgroup analyses by urinary pH stratification (e.g., pH < 5.7 vs. ≥5.7) to identify responsive cohorts .
  • Use matched control groups in prospective trials to reduce bias from concurrent antibiotic use or variable documentation .
  • Apply meta-regression to assess the impact of study quality (e.g., blinding, compliance monitoring) on outcome heterogeneity .

Q. What strategies improve the reliability of pharmacokinetic studies for methenamine derivatives?

  • Standardize urine collection intervals (e.g., 0–4 h post-dose) to capture peak formaldehyde concentrations .
  • Account for urinary flow rate and residual bladder volume in bioavailability calculations .
  • Use mass spectrometry (LC-MS/MS) to differentiate methenamine from endogenous formaldehyde sources .

Q. How can researchers design robust trials to evaluate methenamine in cancer adjuvant therapy?

  • Prioritize tumors with documented hypoxic regions (e.g., glioblastoma, Burkitt lymphoma) using imaging biomarkers (e.g., 18F-FMISO PET) .
  • Combine methenamine with radiosensitizers or immune checkpoint inhibitors to exploit formaldehyde’s immunogenic effects .
  • Monitor systemic formaldehyde levels via venous blood sampling to assess off-target toxicity .

Contradictions and Limitations

  • Efficacy in catheterized patients : Methenamine is ineffective in long-term indwelling catheters due to insufficient bladder dwell time but shows promise in short-term post-surgical cases .
  • Cost-effectiveness : Recent trials found methenamine less cost-effective than antibiotics due to higher recurrence rates, though reduced antibiotic resistance pressure may justify its use .

Methodological Recommendations

  • For in vitro studies : Simulate urinary dynamics using perfusion systems to replicate pH gradients and formaldehyde flux .
  • For clinical trials : Incorporate urine acidification protocols and compliance monitoring (e.g., pill counts, electronic tracking) .
  • For translational research : Leverage existing data on methenamine’s CNS penetration to explore applications in brain tumors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.